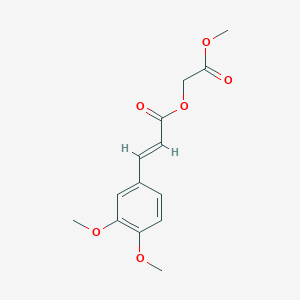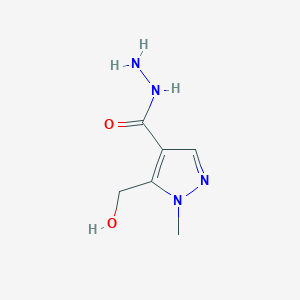![molecular formula C19H29F3N4O B10908899 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide](/img/structure/B10908899.png)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the cyclopropyl and trifluoromethyl groups, and subsequent coupling with the piperidine derivative.
Formation of the Pyrazole Ring: This step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.
Introduction of Substituents: The cyclopropyl and trifluoromethyl groups are introduced via nucleophilic substitution or addition reactions, often using reagents such as cyclopropyl bromide and trifluoromethyl iodide.
Coupling with Piperidine Derivative: The final step involves coupling the substituted pyrazole with a piperidine derivative, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the piperidine moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings with specific properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(Z)-(pentafluorophenyl)methylene]acetohydrazide
- 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-{(Z)-[3-(trifluoromethyl)-1-benzothiophen-4-yl]methylene}acetohydrazide
Uniqueness
The uniqueness of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H29F3N4O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]propanamide |
InChI |
InChI=1S/C19H29F3N4O/c1-12-6-8-25(9-7-12)11-13(2)23-18(27)14(3)26-16(15-4-5-15)10-17(24-26)19(20,21)22/h10,12-15H,4-9,11H2,1-3H3,(H,23,27) |
InChI Key |
IEEZDAXKFHOJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(C)NC(=O)C(C)N2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(pyridin-4-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10908831.png)
![(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether](/img/structure/B10908838.png)

![5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile](/img/structure/B10908850.png)
![2-[(2-Nitrophenoxy)methyl]furan](/img/structure/B10908857.png)
![Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10908860.png)


![methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B10908883.png)

![Ethyl 2-[propanoyl(prop-2-en-1-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10908885.png)
![(16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-one](/img/structure/B10908891.png)
![methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908901.png)
